1-(4-Bromo-3-chlorophenyl)ethanamine
Description
Properties
IUPAC Name |
1-(4-bromo-3-chlorophenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrClN/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYWSQZUPZFAQCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)Br)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The preparation of 1-(4-Bromo-3-chlorophenyl)ethanamine involves the introduction of an ethylamine side chain onto a halogen-substituted phenyl ring, specifically bearing bromine and chlorine substituents at the 4- and 3-positions respectively. The synthesis generally proceeds via aromatic substitution and reductive amination or related amination techniques.
Detailed Preparation Methods
Direct Amination of Halogenated Acetophenones
A common approach involves starting from 4-bromo-3-chloroacetophenone, which undergoes reductive amination with ammonia or amine sources to yield the ethanamine derivative.
- Step 1: Halogenated acetophenone (4-bromo-3-chloroacetophenone) is reacted with ammonia or ammonium salts in the presence of reducing agents such as sodium cyanoborohydride or catalytic hydrogenation.
- Step 2: The reaction proceeds under mild conditions to convert the ketone group to the corresponding amine.
- Advantages: This method allows for selective amination without disturbing the halogen substituents.
- Typical Yields: Moderate to high yields (60-85%) depending on conditions and catalyst.
Multi-step Halogenation and Amination
An alternative route involves stepwise halogenation of phenylethanamine derivatives or the use of substituted anilines followed by side-chain modifications.
- Step 1: Starting from 3-chloroaniline, bromination is performed selectively at the para position to introduce the bromine substituent.
- Step 2: The resulting 4-bromo-3-chloroaniline undergoes side-chain alkylation or reductive amination to introduce the ethanamine group.
- Reaction Conditions: Bromination typically uses bromine or N-bromosuccinimide (NBS) under controlled temperature to avoid over-bromination.
- Yields: Good regioselectivity and yields are achievable with careful control of reaction parameters.
Example Synthetic Procedure (Adapted and Generalized)
| Step | Reagents & Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | 4-Bromo-3-chloroacetophenone + NH3 + NaBH3CN | Reductive amination in methanol at room temp | 75-85 |
| 2 | Purification by crystallization or chromatography | Isolation of this compound hydrochloride salt | — |
Reaction Conditions and Optimization
| Parameter | Typical Range/Condition | Notes |
|---|---|---|
| Solvent | Methanol, ethanol, or DMSO | Solubility and reaction rate dependent |
| Temperature | 0°C to room temperature | Lower temperatures improve selectivity |
| Reducing Agent | Sodium cyanoborohydride, catalytic hydrogenation | Mild reducing agents preferred |
| Reaction Time | 12 to 24 hours | Monitored by TLC or HPLC |
| Work-up | Acid-base extraction, crystallization | Conversion to hydrochloride salt common |
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Advantages | Yield Range (%) |
|---|---|---|---|---|
| Reductive Amination | 4-Bromo-3-chloroacetophenone | NH3, NaBH3CN, MeOH, RT | Direct, mild, preserves halogens | 75-85 |
| Stepwise Halogenation + Amination | 3-Chloroaniline + Bromination | Br2 or NBS, controlled temp; then alkylation | Good regioselectivity | 60-80 |
Research Findings and Considerations
- The reductive amination approach is favored for its simplicity and high selectivity, minimizing side reactions involving halogen substituents.
- Multi-step halogenation routes require careful control to avoid polybromination or dehalogenation.
- Purity of the final product is critical for pharmaceutical applications; thus, purification by recrystallization or chromatography is standard.
- Reaction solvents and temperatures significantly impact yield and selectivity; polar protic solvents and mild temperatures are optimal.
- Recent patents and literature emphasize mild, scalable, and high-purity synthetic routes for intermediates related to halogenated phenylethanamines, supporting the above methods.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromo-3-chlorophenyl)ethanamine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2SO4
Reduction: NaBH4, LiAlH4, H2/Pd-C
Substitution: NaOCH3, KOtBu, NaNH2
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Amines, alcohols
Substitution: Substituted phenyl derivatives
Scientific Research Applications
1-(4-Bromo-3-chlorophenyl)ethanamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-Bromo-3-chlorophenyl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to halogenated ethylamine derivatives with variations in substituent positions, halogens, and stereochemistry. Below is a detailed analysis:
Table 1: Structural and Physicochemical Comparison
Key Observations :
Substituent Effects :
- Halogen Type : Replacement of Cl with F (e.g., 2109874-10-2) reduces molecular weight and may alter electronic properties (e.g., dipole moments) .
- Positional Isomerism : Bromine at the 4-position (vs. 2- or 3-) optimizes steric and electronic interactions in receptor binding, as seen in antimicrobial analogs .
Chain Length and Branching: Compounds like 74702-93-5 feature a branched ethylamine group, which may hinder solubility compared to the linear chain in the target compound .
Stereochemistry :
- The (S)-enantiomer of the target compound is prioritized in drug discovery due to enantioselective bioactivity, a trend observed in related amines like (S)-1-(4-bromophenyl)ethylamine hydrochloride .
Biological Relevance :
- While direct pharmacological data for this compound are scarce, structurally similar bis-indole derivatives demonstrate antimicrobial activity against Staphylococcus aureus (MIC = 0.5–2 µg/mL), suggesting halogenated amines as promising scaffolds .
Biological Activity
1-(4-Bromo-3-chlorophenyl)ethanamine, also known as (1S)-1-(4-bromo-3-chlorophenyl)ethanamine; hydrochloride, is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a phenyl ring substituted with bromine and chlorine atoms, which are known to influence its reactivity and biological interactions. The hydrochloride form enhances its solubility, making it suitable for various biological applications. The unique combination of substituents may affect receptor binding affinities and biological responses.
Neurotransmitter Modulation
Preliminary studies indicate that this compound exhibits significant activity in modulating neurotransmitter systems. Compounds with similar structures have been shown to interact with receptors in the central nervous system, potentially influencing mood and behavior. The presence of halogen atoms may enhance binding affinity to specific biological targets, making this compound a candidate for further pharmacological studies.
Antimicrobial Activity
Research has suggested that compounds related to this compound may possess antimicrobial properties. For instance, derivatives have demonstrated activity against various bacterial strains, indicating potential applications in treating infections .
The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may act as a selective modulator of neurotransmitter receptors, similar to other phenyl-substituted amines. The halogen substitutions could also influence the compound's ability to penetrate biological membranes and interact with intracellular targets.
Case Studies
A recent study investigated the effects of this compound on cell viability and apoptosis in cancer cell lines. The results indicated that higher concentrations of the compound led to significant reductions in cell viability, suggesting potential anticancer properties .
Additionally, another study highlighted the compound's interaction with serotonin receptors, which may contribute to its psychoactive effects. These findings align with the observed behavioral changes in animal models treated with similar compounds .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds is provided below:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Bromoamphetamine | Similar phenyl ring with a bromine atom | Known stimulant effects |
| 3-Chloro-N-methylamphetamine | Contains a methyl group on the amine | Potent psychoactive properties |
| 2-Amino-5-bromobenzonitrile | Nitrile group instead of an amine | Different reactivity due to nitrile |
The uniqueness of this compound lies in its specific combination of bromine and chlorine substituents on the phenyl ring along with its stereochemical configuration, which may influence its biological activity differently compared to similar compounds.
Q & A
Q. What are the key considerations for synthesizing 1-(4-Bromo-3-chlorophenyl)ethanamine in a laboratory setting?
A common approach involves halogenated aromatic precursors undergoing nucleophilic substitution or reductive amination. For example, bromo-chloro-substituted benzyl halides can react with ammonia or amines under controlled conditions. Purification often leverages acid-base extraction, where the amine forms a hydrochloride salt for isolation (as seen in related ethanamine derivatives) . Critical parameters include reaction temperature, choice of reducing agents (e.g., LiAlH4 for amide reduction), and inert atmospheres to prevent oxidation.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR Spectroscopy : H and C NMR identify aromatic proton environments (e.g., deshielding due to Br/Cl substituents) and amine protons (δ ~1.3–2.5 ppm for –CH2–NH2).
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (C8H9BrClN: ~234.5 g/mol) and isotopic patterns from bromine/chlorine.
- IR Spectroscopy : N–H stretching (~3300 cm) and C–Br/C–Cl vibrations (500–800 cm) provide functional group validation.
- X-ray Crystallography : Resolves stereochemistry and bond lengths, though halogen-heavy structures require careful absorption correction .
Q. What safety protocols are essential when handling halogenated ethanamines like this compound?
- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact.
- Work in a fume hood to prevent inhalation of volatile intermediates.
- Store waste separately in halogen-compatible containers, as bromine/chlorine byproducts may require specialized disposal .
Advanced Research Questions
Q. How can density-functional theory (DFT) predict the electronic properties of this compound?
Hybrid functionals like B3LYP (combining exact exchange and gradient corrections) calculate HOMO-LUMO gaps, molecular electrostatic potentials, and charge distribution. For example, the electron-withdrawing Br/Cl groups lower the HOMO energy, affecting reactivity in electrophilic substitutions. Basis sets (e.g., 6-311+G(d,p)) must account for relativistic effects in heavy halogens .
Q. What challenges arise in crystallographic studies of halogenated ethanamine derivatives?
- Absorption Effects : High electron density from Br/Cl causes significant X-ray absorption, requiring empirical corrections (e.g., SADABS or integration methods in SHELX ).
- Disorder : Bulky substituents may lead to disordered crystal packing, complicating refinement.
- Space Group Determination : Orthorhombic systems (e.g., Pbca) are common, but twinning or low symmetry requires careful data collection (e.g., ω-scans on diffractometers) .
Q. How do bromine and chlorine substituents influence the compound’s reactivity in cross-coupling reactions?
Bromine’s lower electronegativity (vs. chlorine) makes it a better leaving group in Suzuki-Miyaura couplings. Steric effects from the 3-chloro substituent may hinder transmetalation. Computational studies (DFT) can model transition states to optimize catalytic systems (e.g., Pd(PPh3)4) .
Q. What mechanistic insights can be gained from studying degradation pathways of this compound under acidic/basic conditions?
Acidic hydrolysis may cleave the C–N bond, forming 4-bromo-3-chlorophenyl ethanol, while basic conditions could deaminate to ketones. Kinetic studies (HPLC/MS monitoring) and isotopic labeling (N) clarify reaction pathways. Activation energy barriers computed via DFT align with experimental Arrhenius plots .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
